molecular formula C12H17AsO2S B14630935 Methyl 4-(diethylarsorothioyl)benzoate CAS No. 54926-21-5

Methyl 4-(diethylarsorothioyl)benzoate

Cat. No.: B14630935
CAS No.: 54926-21-5
M. Wt: 300.25 g/mol
InChI Key: YKYHXNQBAVSQDB-UHFFFAOYSA-N
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Description

Methyl 4-(diethylarsorothioyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a methyl ester and a diethylarsorothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(diethylarsorothioyl)benzoate typically involves the esterification of 4-(diethylarsorothioyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-(diethylarsorothioyl)benzoic acid+methanolacid catalystMethyl 4-(diethylarsorothioyl)benzoate+water\text{4-(diethylarsorothioyl)benzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-(diethylarsorothioyl)benzoic acid+methanolacid catalyst​Methyl 4-(diethylarsorothioyl)benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(diethylarsorothioyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Nitro, halo, or other substituted benzoates.

Scientific Research Applications

Methyl 4-(diethylarsorothioyl)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(diethylarsorothioyl)benzoate involves its interaction with specific molecular targets. The diethylarsorothioyl group can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzoate
  • Ethyl benzoate
  • Propyl benzoate

Comparison

Methyl 4-(diethylarsorothioyl)benzoate is unique due to the presence of the diethylarsorothioyl group, which imparts distinct chemical and biological properties. Unlike simple esters like methyl benzoate, the compound can engage in additional interactions due to the arsenic-containing group, making it a valuable compound for specialized applications.

Properties

CAS No.

54926-21-5

Molecular Formula

C12H17AsO2S

Molecular Weight

300.25 g/mol

IUPAC Name

methyl 4-diethylarsinothioylbenzoate

InChI

InChI=1S/C12H17AsO2S/c1-4-13(16,5-2)11-8-6-10(7-9-11)12(14)15-3/h6-9H,4-5H2,1-3H3

InChI Key

YKYHXNQBAVSQDB-UHFFFAOYSA-N

Canonical SMILES

CC[As](=S)(CC)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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